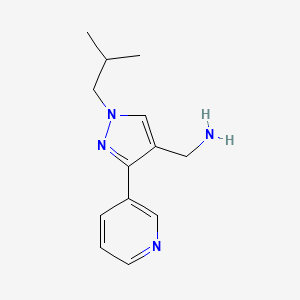![molecular formula C22H20BNO2 B13348015 [2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 408306-36-5](/img/structure/B13348015.png)
[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that features an anthracene moiety linked to a boronic acid group through a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the reaction of anthracen-9-ylmethylamine with a boronic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
(2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which facilitates the transfer of the aryl group to a palladium catalyst in Suzuki–Miyaura coupling reactions. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid: Similar structure but with an additional methyl group.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Used as a promoter in palladium-catalyzed reactions.
9-(4-phenyl)anthracene: A simpler anthracene derivative used in similar applications.
Uniqueness: (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid is unique due to its combination of an anthracene moiety and a boronic acid group, which provides distinct photophysical properties and reactivity in cross-coupling reactions .
Eigenschaften
CAS-Nummer |
408306-36-5 |
|---|---|
Molekularformel |
C22H20BNO2 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
[2-[(anthracen-9-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C22H20BNO2/c25-23(26)22-12-6-3-9-18(22)14-24-15-21-19-10-4-1-7-16(19)13-17-8-2-5-11-20(17)21/h1-13,24-26H,14-15H2 |
InChI-Schlüssel |
CJCLBKSFWSEZLW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1CNCC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)


![2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13347950.png)







